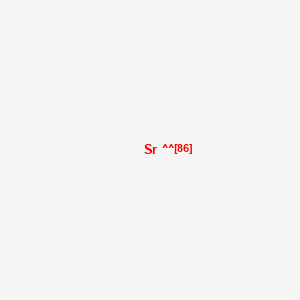
Strontium-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium-86, also known as this compound, is a useful research compound. Its molecular formula is Sr and its molecular weight is 85.909261 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Strontium - Strontium Isotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Archaeological Applications
1.1 Provenance Studies
The 87Sr/86Sr ratio serves as a powerful tool for determining the geographic origin of archaeological materials. This technique has been particularly useful in studying ancient wood used in shipbuilding. For instance, research on cedar wood from ancient vessels has demonstrated that strontium isotopes can effectively trace the origins of timber used in construction, revealing insights into ancient trade routes and cultural practices .
Case Study: Ancient Ship Timbers
- Findings : Analysis of cedar wood from the Carnegie boat and the Uluburun shipwreck indicated specific 87Sr/86Sr signatures that matched modern cedar forests in the Eastern Mediterranean.
- Implications : This research not only informs about trade practices but also sheds light on ancient perceptions of sacred forests and their significance in maritime culture .
1.2 Mobility and Migration Studies
The isotopic analysis of human and animal remains allows researchers to infer migration patterns based on local geological signatures reflected in bone and tooth tissues. The uptake of strontium isotopes into biological tissues correlates with the local environment, making it possible to track movements across different regions .
Case Study: Neolithic Populations
- Findings : A study examining skeletal remains from southern Scandinavia revealed distinct 87Sr/86Sr ratios that corresponded to specific geographic areas.
- Implications : This data provides insights into the mobility of populations during prehistoric times, enhancing our understanding of social structures and interactions among communities .
Ecological Applications
2.1 Biogeographical Studies
In ecology, 87Sr/86Sr ratios are used to study the biogeography of species by linking them to their geological environments. This method helps in understanding dietary habits and habitat use among various organisms .
Case Study: Terrestrial Ecosystems
- Findings : Research compiling 87Sr/86Sr data from soil, vegetation, and animal tissues across the contiguous USA demonstrated how these ratios reflect local geology.
- Implications : Such studies facilitate the identification of animal movement patterns and habitat preferences based on strontium signatures, providing a clearer picture of ecological dynamics .
Geological Applications
3.1 Geochemical Fingerprinting
The 87Sr/86Sr ratio is instrumental in geochemical fingerprinting for tracking contamination and migration in groundwater studies. It serves as a natural tracer for identifying sources of water mixing from different geological formations .
Case Study: Groundwater Studies
- Findings : Using strontium isotopes to analyze groundwater samples allowed researchers to detect interactions between different water sources.
- Implications : This application is crucial for managing water resources and understanding the impacts of human activities on groundwater quality .
Forensic Applications
Strontium isotopes have found their way into forensic science as well, where they are used to establish geographical origins based on biological samples such as hair or teeth. The isotopic signatures can provide critical evidence in criminal investigations regarding an individual's movements or origins .
Case Study: Forensic Investigations
- Findings : In cases involving unidentified remains, analysis of 87Sr/86Sr ratios helped link individuals to specific geographic regions based on their dietary intake.
- Implications : This technique enhances investigative capabilities by providing a scientific basis for tracing an individual's background or movements prior to death .
Eigenschaften
CAS-Nummer |
13982-14-4 |
|---|---|
Molekularformel |
Sr |
Molekulargewicht |
85.909261 g/mol |
IUPAC-Name |
strontium-86 |
InChI |
InChI=1S/Sr/i1-2 |
InChI-Schlüssel |
CIOAGBVUUVVLOB-YPZZEJLDSA-N |
SMILES |
[Sr] |
Isomerische SMILES |
[86Sr] |
Kanonische SMILES |
[Sr] |
Synonyme |
86Sr isotope Sr-86 isotope Strontium-86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















